Cas no 83069-04-9 (1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone)

1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone
- 1-(5-hydroxy-2-phenylmethoxyphenyl)ethanone
- DTXSID80597281
- SCHEMBL9431930
- 1-[2-(Benzyloxy)-5-hydroxyphenyl]ethan-1-one
- 83069-04-9
- 1-[2-(BENZYLOXY)-5-HYDROXYPHENYL]ETHANONE
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- MDL: MFCD11848035
- Inchi: InChI=1S/C15H14O3/c1-11(16)14-9-13(17)7-8-15(14)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3
- InChI Key: NBRUXIIAIJSBDG-UHFFFAOYSA-N
- SMILES: CC(=O)C1=C(C=CC(=C1)O)OCC2=CC=CC=C2
Computed Properties
- Exact Mass: 242.094294304g/mol
- Monoisotopic Mass: 242.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 2.7
1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002476-1g |
2'-Benzyloxy-5'-hydroxyacetophenone |
83069-04-9 | 97% | 1g |
$1475.10 | 2023-09-01 | |
Alichem | A014002476-500mg |
2'-Benzyloxy-5'-hydroxyacetophenone |
83069-04-9 | 97% | 500mg |
$798.70 | 2023-09-01 | |
Alichem | A014002476-250mg |
2'-Benzyloxy-5'-hydroxyacetophenone |
83069-04-9 | 97% | 250mg |
$499.20 | 2023-09-01 |
1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone Related Literature
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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3. Caper tea
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone
Introduction to 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone (CAS No. 83069-04-9)
1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone, also known by its CAS number 83069-04-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyloxy and a hydroxy group attached to a phenyl ring, along with an ethanone moiety. These functional groups contribute to its diverse chemical properties and potential biological activities.
The chemical structure of 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone can be represented as C14H14O3. The presence of the benzyloxy group (C6H5O−) and the hydroxy group (−OH) on the phenyl ring, coupled with the ketone functionality (−CO−), provides a rich platform for various chemical reactions and biological interactions. This compound is often synthesized through multi-step processes involving substitution and condensation reactions, highlighting its synthetic accessibility.
In recent years, 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone has been the subject of numerous studies due to its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory effects, 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone has also demonstrated antioxidant activity. Studies have indicated that it can scavenge free radicals and protect cells from oxidative stress, which is a common underlying factor in many chronic diseases such as cardiovascular disorders and neurodegenerative conditions. This dual functionality—anti-inflammatory and antioxidant—positions it as a valuable lead compound in drug discovery efforts.
The pharmacokinetic properties of 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone have also been investigated to assess its suitability for therapeutic use. Preliminary studies suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for ensuring that the compound can effectively reach its target sites in the body. However, further research is needed to optimize these properties and enhance its bioavailability.
In addition to its potential therapeutic applications, 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone has been explored for its use in chemical synthesis and as a building block for more complex molecules. Its reactivity and structural versatility make it an attractive starting material for the synthesis of various derivatives with enhanced biological activities. For instance, modifications to the benzyloxy or hydroxy groups can lead to compounds with improved pharmacological profiles or novel biological functions.
The safety profile of 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone is another important aspect that has been studied. Toxicological assessments have shown that it exhibits low toxicity at therapeutic concentrations, which is a positive indicator for its potential use in pharmaceutical formulations. However, as with any new compound, comprehensive safety evaluations are essential to ensure its safe use in clinical settings.
In conclusion, 1-(2-Benzyloxy-5-hydroxy-phenyl)-ethanone (CAS No. 83069-04-9) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its anti-inflammatory and antioxidant properties, make it a promising candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and synthetic applications, further solidifying its importance in the scientific community.
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